{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-methylpiperidin-1-yl)methanone
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Overview
Description
The compound {3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE is a complex organic molecule that features a pyrazole ring substituted with a bromine atom, a phenyl ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-pyrazole, benzyl chloride, and 4-methylpiperidine.
Step 1 Formation of the Pyrazole Derivative: The 4-bromo-1H-pyrazole is reacted with benzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzene.
Step 2 Formation of the Final Compound: The intermediate is then reacted with 4-methylpiperidine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine moiety.
Coupling Reactions: The phenyl and pyrazole rings can engage in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products where the bromine atom is replaced by various nucleophiles.
Oxidation: Products with oxidized piperidine or phenyl moieties.
Reduction: Products with reduced functional groups on the pyrazole or phenyl rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Pharmacological Research: Investigated for potential activity against various biological targets, including enzymes and receptors.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of new agrochemical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, while the piperidine moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]phenyl(4-methylpiperidino)methanone: Similar structure but with a chlorine atom instead of bromine.
3-[(4-Fluoro-1H-pyrazol-1-yl)methyl]phenyl(4-methylpiperidino)methanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in {3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(4-METHYLPIPERIDINO)METHANONE provides unique reactivity and binding properties compared to its chloro and fluoro analogs. This can lead to differences in biological activity and chemical behavior, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H20BrN3O |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H20BrN3O/c1-13-5-7-20(8-6-13)17(22)15-4-2-3-14(9-15)11-21-12-16(18)10-19-21/h2-4,9-10,12-13H,5-8,11H2,1H3 |
InChI Key |
JTAJMIZQWOCLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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